The Pivotal Role of Phosphothreonine in Cellular Signaling: A Technical Guide for Researchers
The Pivotal Role of Phosphothreonine in Cellular Signaling: A Technical Guide for Researchers
Abstract
Reversible protein phosphorylation is the cornerstone of cellular communication, dictating the flow of information through intricate signaling networks. While serine and tyrosine phosphorylation have historically garnered significant attention, the phosphorylation of threonine residues represents a critical, and in some aspects, uniquely specialized regulatory mechanism. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of phosphothreonine's (pThr) function in cellular signaling. We will delve into the molecular machinery that governs threonine phosphorylation, the structural basis for its specific recognition by effector proteins, and the experimental workflows required to accurately study these dynamic events. Furthermore, this guide will explore the critical role of aberrant threonine phosphorylation in disease, particularly cancer, and discuss the strategic implications for therapeutic intervention.
Introduction: Beyond the Canonical—The Significance of Phosphothreonine
Protein phosphorylation, the enzyme-catalyzed addition of a phosphate group to an amino acid residue, is a fundamental post-translational modification (PTM) that acts as a molecular switch to control protein function.[1] This process is dynamically regulated by the opposing actions of protein kinases and phosphatases.[2] In eukaryotes, phosphorylation predominantly occurs on serine, threonine, and tyrosine residues. While serine is the most frequent site of phosphorylation, followed by threonine, tyrosine phosphorylation is the least common but has been extensively studied due to its critical role in growth factor signaling.[3]
Phosphothreonine, however, possesses unique stereochemical properties conferred by its β-methyl group, which introduces steric constraints and alters the local chemical environment compared to phosphoserine (pSer). This structural distinction allows for a level of regulatory specificity that the cell exploits to orchestrate precise signaling outcomes. Misregulation of serine/threonine kinase signaling is a common driver of human diseases, including cancer, making a deep understanding of these pathways essential for the development of targeted therapies.[4][5]
This guide will provide a detailed exploration of the pThr signaling axis, from the enzymes that write and erase the mark to the proteins that read it, and the methodologies to robustly interrogate its function.
The Architects of Threonine Phosphorylation: Kinases and Phosphatases
The phosphorylation status of a threonine residue is determined by the balanced activity of serine/threonine kinases (STKs) and protein serine/threonine phosphatases (PSPs).
Serine/Threonine Kinases (STKs)
STKs are a large family of enzymes that catalyze the transfer of the γ-phosphate from ATP to the hydroxyl group of serine or threonine residues on substrate proteins.[6] The human kinome comprises over 500 protein kinases, the majority of which are STKs.[6] These kinases are typically classified into distinct groups based on sequence homology and substrate specificity determinants. Key families include:
-
AGC Kinases: (e.g., PKA, PKG, PKC families)
-
CaM Kinases: (Calcium/calmodulin-dependent protein kinases)
-
CMGC Kinases: (e.g., CDK, MAPK, GSK3, CLK families)
-
STE Kinases: (Homologs of yeast Sterile 7, 11, 20 kinases)
Substrate specificity is achieved through the recognition of a "consensus sequence" of amino acids flanking the target threonine residue.[7] This recognition is mediated by specific contacts within the kinase's catalytic cleft, ensuring signaling fidelity.[7]
Protein Serine/Threonine Phosphatases (PSPs)
PSPs catalyze the removal of phosphate groups from serine and threonine residues, thereby terminating the signaling event.[8][9] They are broadly classified into three main families based on structure and catalytic mechanism:
-
Phosphoprotein Phosphatases (PPP): This family includes PP1, PP2A, PP2B (Calcineurin), PP4, PP5, PP6, and PP7. They are characterized by their sensitivity to inhibitors like okadaic acid.[8][9][10]
-
Metal-Dependent Protein Phosphatases (PPM): This family, which includes PP2C, requires Mg²⁺ or Mn²⁺ for its catalytic activity.[9]
-
Aspartate-based Phosphatases: A smaller family with distinct catalytic mechanisms.
The complexity of phosphatase function often arises from the interaction of the catalytic subunits with a diverse array of regulatory and targeting subunits, which dictate their subcellular localization and substrate specificity.[11]
Reading the Signal: Phosphothreonine-Binding Domains
The biological consequence of threonine phosphorylation is realized when the pThr residue is recognized by a specific binding module within another protein. This interaction facilitates the assembly of signaling complexes, alters protein localization, and modulates enzymatic activity. Several distinct families of pThr-binding domains have been identified, each with a unique structural basis for recognition.
Forkhead-Associated (FHA) Domains: The pThr Specialists
The FHA domain is the only known phosphoprotein-binding module that exhibits a strong intrinsic preference for phosphothreonine over phosphoserine.[6][9][12][13] This remarkable specificity is critical in pathways like the DNA damage response.[9][12]
Structural Basis for Specificity: The specificity of FHA domains for pThr arises from a conserved binding pocket. The γ-methyl group of the pThr residue fits into a small hydrophobic cavity on the FHA domain surface, engaging in van der Waals interactions.[3][6] This interaction stabilizes a network of hydrogen bonds between the phosphate group and conserved arginine and serine residues in the FHA domain that are not optimally formed with phosphoserine.[6][13]
Other Key pSer/pThr-Binding Modules
While FHA domains are pThr-specific, several other domains recognize both pSer and pThr, often within a specific sequence context.
-
WW Domains: These small domains, characterized by two conserved tryptophan residues, typically bind proline-rich sequences. A specific subset of WW domains, such as that found in the prolyl isomerase Pin1, recognizes pSer/pThr-Pro motifs.[14][15][16]
-
14-3-3 Proteins: These highly conserved dimeric proteins act as major hubs in signaling networks, binding to a vast number of phosphorylated proteins.[17] They recognize specific pSer/pThr-containing motifs, often leading to changes in the target protein's conformation, activity, or subcellular localization.[17][18]
-
Polo-Box Domains (PBDs): Found in Polo-like kinases (Plks), PBDs are crucial for mitotic progression. They function as phosphopeptide-binding modules that recognize substrates previously phosphorylated by other kinases (a process known as priming), thereby recruiting Plks to specific subcellular locations.[19][20]
Data Presentation: Comparative Binding Affinities
The strength of these domain-peptide interactions, quantified by the equilibrium dissociation constant (Kd), is a critical determinant of signaling efficiency.[21] Lower Kd values indicate higher affinity.[5]
| Binding Domain | Target Motif Example | Ligand | Kd (nM) | Reference |
| Plk1 PBD | LLCSpTPN (from CDC25c) | FITC-2a* (pThr-containing peptide) | 12 | [22] |
| Plk1 PBD | Modified High-Affinity Peptide | FITC-2c | 2 | [22] |
| Plk1 PBD | Modified High-Affinity Peptide | FITC-2m | 3 | [22] |
| Rad53 FHA1 | Rad9-derived pTxxD peptide | pTxxD phosphopeptide | Low µM range | [23] |
| Rv0020c FHA | Optimal pTXX(I/V/L) peptide | Optimal pThr peptide | 100 | [16] |
| YAP WW1 | PY peptide motif | High-affinity peptides | 2,000 - 7,000 | [11] |
| 14-3-3ζ | c-Raf-derived phosphopeptide | pSer-containing peptide | High Affinity | [18][24] |
Note: Binding affinities are highly dependent on the specific peptide sequence and the experimental conditions. This table provides representative examples to illustrate the typical range of affinities.
Key Signaling Pathways Modulated by Phosphothreonine
Phosphothreonine signaling is integral to numerous cellular processes. Here we highlight its role in two fundamental pathways.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that relays extracellular signals to intracellular targets, regulating processes like cell proliferation, differentiation, and survival.[25] A defining feature of this pathway is the sequential activation of a three-tiered kinase module. The final kinases in this cascade, such as ERK, are activated by dual phosphorylation on a conserved Threonine-X-Tyrosine (T-X-Y) motif within their activation loop by upstream MAP2Ks (also called MEKs).[26] The phosphorylation of this threonine residue is absolutely essential for kinase activity.[26]
Caption: The MAPK/ERK signaling cascade culminating in dual phosphorylation of ERK.
Cell Cycle Control: The Role of CDKs
Progression through the eukaryotic cell cycle is driven by the activity of Cyclin-Dependent Kinases (CDKs).[19] The activation of CDKs is a multi-step process that requires binding to a cyclin partner and, crucially, the phosphorylation of a conserved threonine residue in the T-loop of the kinase domain.[27] This activating phosphorylation is carried out by a CDK-activating kinase (CAK).[28] This pThr-dependent activation serves as a key checkpoint, linking growth signals to the decision to commit to cell division.[27]
Caption: Phosphothreonine-dependent activation of Cyclin-Dependent Kinases (CDKs).
Experimental Workflows for Studying Phosphothreonine Signaling
Investigating pThr-mediated signaling requires a multi-faceted experimental approach, from sample preparation to specific detection and quantification. The transient nature and low stoichiometry of phosphorylation necessitate careful optimization at each step.
Sample Preparation: Preserving the Phosphoproteome
The foundational step for any phosphoproteomic analysis is the preservation of the in vivo phosphorylation state during sample collection and protein extraction.[29]
Core Principles:
-
Speed and Low Temperature: All procedures should be performed rapidly and on ice to minimize the activity of endogenous phosphatases and proteases.[29]
-
Comprehensive Inhibition: Lysis buffers must be supplemented with a cocktail of broad-spectrum phosphatase and protease inhibitors.[29]
Workflow: Sample Preparation for Mass Spectrometry
Caption: A generalized workflow for preparing samples for phosphoproteomic analysis.
Enrichment of Phosphothreonine-Containing Peptides
Due to their low abundance, phosphopeptides must be enriched from the complex mixture of non-phosphorylated peptides prior to mass spectrometry analysis.[8] Several methods are available, each with distinct advantages.
Causality in Method Selection:
-
Immobilized Metal Affinity Chromatography (IMAC): Utilizes metal ions (e.g., Fe³⁺, Ga³⁺) to chelate phosphate groups. It is particularly effective for mono-phosphorylated peptides.[8][30]
-
Titanium Dioxide (TiO₂) Chromatography: A metal oxide affinity chromatography (MOAC) technique with high affinity for phosphopeptides. TiO₂ is often preferred for its high recovery of multi-phosphorylated and acidic peptides.[8][30][31]
-
Antibody-based Enrichment: Employs antibodies that specifically recognize pThr residues or pThr within a specific sequence context. This method offers the highest specificity but is limited by antibody availability and may introduce bias.[8]
Performance Comparison of Enrichment Techniques
| Feature | TiO₂ | IMAC (Fe³⁺) | Antibody-based |
| Specificity | >90% (with excluders) | 85-95% | >95% |
| Recovery | ~70-85% | ~60-75% | ~40-60% |
| Preference | Acidic & Multi-phosphorylated | Basic & Mono-phosphorylated | Specific to epitope |
| Throughput | High (automatable) | High (automatable) | Lower, higher cost |
| Reference | [8] | [8] | [8] |
Experimental Protocol: Phosphopeptide Enrichment with TiO₂
This protocol is adapted from established methods and is designed for enriching phosphopeptides from a tryptic digest.[10][14][32][33]
-
Prepare TiO₂ Micro-column:
-
Create a small plug of C8 material and place it in the constricted end of a GELoader tip to act as a frit.[14]
-
Prepare a slurry of TiO₂ beads in 100% acetonitrile.
-
Pack the TiO₂ slurry on top of the C8 plug in the GELoader tip by applying gentle air pressure. The column length can be adjusted based on sample complexity.[14]
-
-
Column Equilibration:
-
Wash the packed column with 20 µL of Elution Buffer (e.g., 1.5% Ammonium Hydroxide).
-
Equilibrate the column with 3 x 20 µL washes of Loading Buffer (e.g., 80% Acetonitrile, 5% TFA, with a non-phosphopeptide excluder like 2M lactic acid).[32]
-
-
Sample Loading:
-
Resuspend the dried peptide sample in Loading Buffer.
-
Slowly load the sample onto the TiO₂ column. Re-apply the flow-through once to maximize binding.
-
-
Washing (Critical Step):
-
Wash the column with 20 µL of Loading Buffer to remove non-specifically bound peptides.
-
Wash the column with 3 x 20 µL of Wash Buffer (e.g., 50% Acetonitrile, 0.1% TFA). This step is crucial for removing contaminants while retaining phosphopeptides.
-
-
Elution:
-
Place the micro-column into a clean collection tube.
-
Elute the bound phosphopeptides with 2 x 20 µL of an alkaline Elution Buffer (e.g., 1.5% NH₄OH or 50 mM K₂HPO₄, pH 10).[32] The high pH disrupts the interaction between the phosphate groups and the TiO₂.
-
-
Post-Elution Processing:
-
Immediately acidify the eluate with formic acid or TFA to a pH < 3.
-
Desalt the enriched phosphopeptides using a C18 StageTip or similar reversed-phase micro-column prior to LC-MS/MS analysis.
-
Detection and Quantification
Mass Spectrometry (MS): LC-MS/MS is the gold standard for identifying and quantifying thousands of phosphorylation sites in a single experiment. Data analysis workflows involve identifying phosphopeptides from their fragmentation spectra, localizing the phosphorylation site with high confidence, and quantifying changes across different experimental conditions.[8][9][34]
Western Blotting: For validating MS results or studying specific phosphorylation events, western blotting with phospho-specific antibodies is a widely used technique.[11]
Experimental Protocol: Western Blotting for Phosphoproteins
This protocol provides key considerations for adapting standard western blotting procedures for phosphoprotein detection.[15][23][35]
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[15]
-
Gel Electrophoresis & Transfer: Run samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking (Critical Step): Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Do not use milk , as it contains the phosphoprotein casein, which will cause high background.[15]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody diluted in 5% BSA/TBST, typically overnight at 4°C.
-
Washing: Wash the membrane thoroughly with TBST (e.g., 3 x 5 minutes).
-
Secondary Antibody & Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Self-Validating System for Western Blot:
-
Phosphatase Treatment: As a crucial negative control, treat a parallel sample lysate with a phosphatase (e.g., lambda protein phosphatase) before running the gel. A true phospho-specific signal should disappear or be significantly reduced in the phosphatase-treated lane.[11][23]
-
Total Protein Control: After detecting the phosphoprotein, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein to confirm equal loading and to assess the stoichiometry of phosphorylation.[11]
In Vitro Kinase Assays
In vitro kinase assays are essential for confirming direct kinase-substrate relationships and for screening potential kinase inhibitors.
Experimental Protocol: Basic In Vitro Ser/Thr Kinase Assay
This protocol outlines a general procedure for a non-radioactive kinase assay.
-
Reagent Preparation:
-
Kinase Buffer: Typically contains a buffer (e.g., 25 mM HEPES, pH 7.4), MgCl₂ (5-20 mM), a reducing agent (e.g., DTT), and ATP.
-
Kinase: Purified, active recombinant kinase.
-
Substrate: Purified recombinant protein or synthetic peptide substrate.
-
ATP: A stock solution, typically 10 mM.
-
-
Assay Setup (in a microplate or microcentrifuge tubes):
-
To each reaction well, add the kinase buffer, the substrate, and the kinase enzyme.
-
If testing inhibitors, pre-incubate the kinase with the compound for 10-30 minutes before initiating the reaction.
-
Initiate the reaction by adding ATP to a final concentration typically near the Km for the kinase (e.g., 10-100 µM).
-
-
Reaction Incubation:
-
Incubate the reaction at an optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes). The reaction should be stopped within the linear range of product formation.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by western blot using a phospho-specific antibody against the substrate.
-
Alternatively, use commercially available kits that measure ADP production (e.g., ADP-Glo) for a luminescence-based readout.
-
Self-Validating System for Kinase Assays:
-
Negative Controls: Include reactions with no kinase, no substrate, or no ATP to ensure the observed phosphorylation is dependent on all components.
-
Positive Control: Use a known substrate for the kinase to confirm enzyme activity.
-
Inhibitor Control: Use a known inhibitor of the kinase (e.g., staurosporine for many STKs) to validate the assay's ability to detect inhibition.
Phosphothreonine in Disease and Drug Development
The dysregulation of STK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[4][5] Consequently, kinases are major targets for cancer drug development.
Threonine Kinases as Therapeutic Targets
Numerous STKs, including CDKs, Aurora kinases, and components of the PI3K/AKT/mTOR pathway, are overactive in various cancers and are being pursued as therapeutic targets. The development of small molecule inhibitors that target the ATP-binding pocket of these kinases has led to several approved drugs.[4]
Challenges and Future Directions
Developing selective and effective kinase inhibitors presents significant challenges:
-
Selectivity: The high conservation of the ATP-binding site across the kinome makes it difficult to develop highly selective inhibitors, leading to potential off-target effects.
-
Drug Resistance: Tumors can develop resistance to kinase inhibitors through mutations in the target kinase or through activation of bypass signaling pathways.[5]
-
Targeting Protein-Protein Interactions: An emerging strategy is to develop molecules that disrupt the interaction between pThr-binding domains and their phosphorylated ligands. This approach could offer a higher degree of specificity compared to targeting the conserved ATP-binding pocket.
Conclusion
Phosphothreonine is a vital signaling mark that adds a unique layer of specificity and complexity to cellular regulation. Its distinct recognition by specialized binding domains, particularly the FHA domain, allows for the precise assembly of signaling complexes in critical pathways such as the DNA damage response and cell cycle control. For researchers and drug developers, a deep, mechanistic understanding of pThr signaling, coupled with robust and well-validated experimental methodologies, is paramount. The protocols and insights provided in this guide are intended to equip scientists with the foundational knowledge to confidently explore the role of phosphothreonine in their systems of interest, ultimately paving the way for new biological discoveries and the development of novel therapeutic strategies targeting the serine/threonine kinome.
References
-
Phosphopeptide Enrichment for Phosphoproteomics: TiO2 vs IMAC vs Antibody-Based Methods. (n.d.). MetwareBio. Retrieved from [Link]
-
Lee, J. H., & Lee, J. W. (2008). Structure and function of the phosphothreonine-specific FHA domain. BMB reports, 41(12), 811–819. Retrieved from [Link]
-
Humphrey, S. J., Azimifar, S. B., & Mann, M. (2015). Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity. Molecular & cellular proteomics : MCP, 14(9), 2496–2506. Retrieved from [Link]
-
Pennell, S., Bonny, A. I., El-Sagheer, A. H., Brown, T., & Smerdon, S. J. (2010). Structural and functional analysis of phosphothreonine-dependent FHA domain interactions. Structure (London, England : 1993), 18(12), 1587–1595. Retrieved from [Link]
- Creixell, P., Palmeri, A., Miller, C. J., Lou, H. J., Santini, C. C., Nielsen, M., Turk, B. E., & Linding, R. (2012). Unmasking determinants of specificity in the human kinome. Cell, 149(6), 1380–1392.
-
Potel, C. M., Lin, M. H., & Heck, A. J. (2023). Optimized Suspension Trapping Method for Phosphoproteomics Sample Preparation. Analytical chemistry, 95(25), 9406–9414. Retrieved from [Link]
-
Lee, J. H., & Lee, J. W. (2008). Structure and Function of the Phosphothreonine-Specific FHA Domain. BMB Reports, 41(12), 811-819. Retrieved from [Link]
-
Byeon, I. J. L., & Tsai, M. D. (2010). FHA Domain pThr Binding Specificity: It's All about Me. Structure (London, England : 1993), 18(12), 1537–1539. Retrieved from [Link]
-
Phosphotyrosine Detection Methods. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
-
Zhou, H., & Tian, R. (2013). Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics. Methods in molecular biology (Clifton, N.J.), 1007, 139–147. Retrieved from [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]
-
Yue, X., & Zhang, H. (2015). Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. Journal of proteome research, 14(1), 57–64. Retrieved from [Link]
-
Pennell, S., Bonny, A. I., El-Sagheer, A. H., Brown, T., & Smerdon, S. J. (2010). Structural and Functional Analysis of Phosphothreonine-Dependent FHA Domain Interactions. Structure, 18(12), 1587-1595. Retrieved from [Link]
-
In vitro NLK Kinase Assay. (2018). Bio-protocol, 8(16), e2985. Retrieved from [Link]
-
Protocol for phosphoenrichment with TiO2 beads. (n.d.). OHSU. Retrieved from [Link]
-
Obsil, T., & Obsilova, V. (2022). Structural insights into the functional roles of 14-3-3 proteins. Frontiers in molecular biosciences, 9, 1010325. Retrieved from [Link]
-
Liang, C. C., & Van Doren, S. R. (2009). Mechanistic insights into phosphoprotein-binding FHA domains. ACS chemical biology, 4(11), 887–896. Retrieved from [Link]
-
Wu, Y., Wang, Y., Zhang, W., & Xu, P. (2022). Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics. International journal of molecular sciences, 23(13), 7202. Retrieved from [Link]
-
Thota, S. S., Allen, G. L., Grahn, A. K., & Kay, B. K. (2024). Engineered FHA domains can bind to a variety of Phosphothreonine-containing peptides. Protein engineering, design & selection : PEDS, 37, gzae014. Retrieved from [Link]
-
Liu, F., Park, J. E., Qian, W. J., & Lee, K. S. (2012). Peptide-based inhibitors of Plk1 polo-box domain containing mono-anionic phosphothreonine esters and their pivaloyloxymethyl prodrugs. Journal of medicinal chemistry, 55(15), 6902–6913. Retrieved from [Link]
-
Obsil, T., & Obsilova, V. (2022). Structural insights into the functional roles of 14-3-3 proteins. Frontiers in Molecular Biosciences, 9, 1010325. Retrieved from [Link]
-
In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]
-
Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular cancer, 17(1), 48. Retrieved from [Link]
-
Sawyers, C. L. (2003). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & development, 17(24), 2998–3010. Retrieved from [Link]
-
Zhang, Y., & Zhang, Z. Y. (2021). Pseudophosphatases as Regulators of MAPK Signaling. International journal of molecular sciences, 22(22), 12516. Retrieved from [Link]
-
Cheng, L., et al. (n.d.). Fast and efficient phosphopeptide enrichment using TiO2 coated magnetic beads and its application to Drosophila Kc167. Retrieved from [Link]
-
Muslin, A. J., Tanner, J. W., Allen, P. M., & Shaw, A. S. (2001). 14-3-3 Proteins: Active Cofactors in Cellular Regulation by Serine/Threonine Phosphorylation. Journal of Biological Chemistry, 276(47), 43635-43638. Retrieved from [Link]
-
Fisher, R. P. (2017). Cdk activation by phosphorylation: linking growth signals to cell cycle control. The Journal of cell biology, 216(11), 3435–3438. Retrieved from [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Protein Interaction Analysis. (n.d.). Bio-Rad. Retrieved from [Link]
-
Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. (n.d.). Kairos Discovery. Retrieved from [Link]
-
Ardito, F., Giuliani, M., Perrone, D., Troiano, G., & Lo Muzio, L. (2017). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International journal of molecular medicine, 40(2), 271–280. Retrieved from [Link]
-
Park, J. E., & Lee, K. S. (2014). Affinity enhancement of polo-like kinase 1 polo box domain-binding ligands by a bivalent approach using a covalent kinase-binding component. Bioorganic & medicinal chemistry, 22(17), 4642–4649. Retrieved from [Link]
-
MAPK/ERK pathway. (2024, January 23). In Wikipedia. Retrieved from [Link]
-
Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and molecular biology reviews : MMBR, 75(1), 50–83. Retrieved from [Link]
-
The Role of Protein Phosphorylation in Cellular Signaling and Regulation. (2023, May 22). Walsh Medical Media. Retrieved from [Link]
-
Regulation of the Cell Cycle. (2017, February 15). Oncohema Key. Retrieved from [Link]
-
Kamal, A., & Ali, A. (2022). Editorial: Kinase inhibitors in cancer therapy. Frontiers in pharmacology, 13, 1060932. Retrieved from [Link]
Sources
- 1. Engineered FHA domains can bind to a variety of Phosphothreonine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 14-3-3 Proteins Phosphopeptide-Binding Specificity Using an Affinity-Based Computational Approach | PLOS One [journals.plos.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 4. An introduction to PhosR package • PhosR [pyanglab.github.io]
- 5. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 7. kinase-insight.com [kinase-insight.com]
- 8. An Overview of Phosphospecific Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. life.scnu.edu.cn [life.scnu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of PhosphoThreonine/Serine Recognition and Specificity for Modular Domains from All-atom Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]
- 17. Computational Analysis of Phosphopeptide Binding to the Polo-Box Domain of the Mitotic Kinase PLK1 Using Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Affinity enhancement of polo-like kinase 1 polo box domain-binding ligands by a bivalent approach using a covalent kinase-binding component - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. Peptide-based Inhibitors of Plk1 Polo-box Domain Containing Mono-anionic Phosphothreonine Esters and Their Pivaloyloxymethyl Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanistic Insights into Phosphoprotein-Binding FHA Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural insights into the functional roles of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FHA Protein Domain | Cell Signaling Technology [cellsignal.com]
- 24. Comprehensive Workflow for Phosphoproteomics Data Processing and Bioinformatic Interpretation | MtoZ Biolabs [mtoz-biolabs.com]
- 25. med.upenn.edu [med.upenn.edu]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Global comparative structural analysis of responses to protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. FHA Domain pThr Binding Specificity: It's All about Me - PMC [pmc.ncbi.nlm.nih.gov]
- 34. biorxiv.org [biorxiv.org]
- 35. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
